molecular formula C25H23Cl2N5O2 B2873017 7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-04-6

7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2873017
CAS No.: 1105217-04-6
M. Wt: 496.39
InChI Key: KDVQUUOPOVVJTN-UHFFFAOYSA-N
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Description

7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H23Cl2N5O2 and its molecular weight is 496.39. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

A study highlighted the design of G protein-biased partial agonists targeting dopamine D2 receptors. Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendages led to high-affinity dopamine receptor partial agonists. These compounds preferentially activated G proteins over β-arrestin recruitment, demonstrating potential as novel therapeutics for antipsychotic activity (Möller et al., 2017).

Synthesis and Receptor Binding Assay

Another study synthesized 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine derivatives, evaluating their affinity constants across different dopamine receptors. This work suggested the potential of these compounds as dopamine D4 receptor ligands, highlighting their specificity and potential therapeutic applications (Guca, 2014).

Molecular Interaction Studies

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent antagonistic properties for the CB1 cannabinoid receptor. The study involved conformational analysis and development of unified pharmacophore models for CB1 receptor ligands, providing insights into the structural-functional relationships essential for designing receptor-specific antagonists or agonists (Shim et al., 2002).

Synthesis and Antimicrobial Evaluation

A different approach was taken in synthesizing pyridine-2(1H)-thiones, nicotinamides, and related compounds incorporating an antipyrene moiety. This work focused on the antimicrobial and antifungal activities of the synthesized compounds, revealing their potential in addressing resistant microbial strains (Othman, 2013).

Neurotropic Activity of Piperazino-Derivatives

Research on chloropyrano-[3,4-c]pyridines-derived substituted piperazine derivatives demonstrated neurotropic activity. Some compounds showed pronounced anticonvulsant and anxiolytic activity, underscoring their potential for developing new neurotherapeutic agents (Sirakanyan et al., 2019).

Properties

IUPAC Name

7-[4-[(3,4-dichlorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N5O2/c1-29-15-19(23-20(16-29)25(34)32(28-23)18-5-3-2-4-6-18)24(33)31-11-9-30(10-12-31)14-17-7-8-21(26)22(27)13-17/h2-8,13,15-16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQUUOPOVVJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.